molecular formula C5H6Br2 B1308690 1,2-Dibromocyclopentene CAS No. 75415-78-0

1,2-Dibromocyclopentene

Cat. No. B1308690
CAS RN: 75415-78-0
M. Wt: 225.91 g/mol
InChI Key: PNWFXPGGROADNS-UHFFFAOYSA-N
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Description

1,2-Dibromocyclopentene is a chemical compound that is closely related to various cyclopentene derivatives, which are of interest due to their potential applications in organic synthesis and material science. Although the provided papers do not directly discuss 1,2-dibromocyclopentene, they do provide insights into the behavior of similar compounds, which can be extrapolated to understand the properties and reactivity of 1,2-dibromocyclopentene.

Synthesis Analysis

The synthesis of cyclopentene derivatives can be complex, involving multiple steps and the use of various reagents and catalysts. For instance, the synthesis of 2-methylgermacyclopentanes from 1,4-dibromopentane and germanium halides involves the Grignard procedure, indicating that halogenated cyclopentanes can be used as precursors for organometallic compounds . Similarly, the synthesis of 4-methylenecyclopentenes from 1-silylalkynes and 2-bromozincmethyl-2-propenyl ethers followed by Pd(0)-catalyzed cyclization demonstrates the utility of transition metal catalysis in forming cyclopentene rings .

Molecular Structure Analysis

The molecular structure of cyclopentene derivatives can be determined using spectroscopic methods and X-ray crystallography. For example, the crystal and molecular structure of 1,2-diphenylcyclopentene was determined to have a monoclinic space group with specific bond angles and lengths, indicating a non-planar structure with a certain degree of ring strain . This information is valuable for predicting the reactivity and stability of 1,2-dibromocyclopentene.

Chemical Reactions Analysis

Cyclopentene derivatives undergo various chemical reactions, including photochromic reactions, as seen in the case of perfluorocyclopentene derivatives, which change color upon irradiation with light due to reversible photocyclization reactions . Additionally, the reactivity of 1,1-dibromo-2-acyloxymethylcyclopropanes, which can undergo bromine-lithium exchange followed by cyclization to form oxabicyclohexanes, suggests that dibromocyclopentenes may also participate in similar exchange and cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentene derivatives can be influenced by their molecular structure. For instance, the presence of substituents can affect the rates of photochemical reactions without affecting the activation energies significantly . Theoretical studies, such as those on cyclobuta[1,2:3,4]dicyclopentene, provide insights into the relative energies and aromaticity of these compounds, which can be related to their stability and reactivity .

Scientific Research Applications

Functionalization and Reactivity

1,2-Dibromocyclopentene has been studied for its ability to undergo selective mono- and difunctionalization. A study by Despotopoulou et al. (2008) demonstrated that through a Br/Mg exchange reaction, 1,2-dibromocyclopentene could be transformed into beta-bromocyclopentenylmagnesium reagents. These reagents showed potential in reactions with various electrophiles, offering yields between 65-82%. This process is significant for the synthesis of 1,2-difunctionalized cyclopentenes, a critical component in organic synthesis (Despotopoulou et al., 2008).

Photochromism and Optoelectronics

Photochromic properties of 1,2-dibromocyclopentene derivatives have been extensively researched. Zhou et al. (2007) explored a photochromic organoboron-based dithienylcyclopentene modulated by fluoride and mercuric(II) ions. Their findings highlighted the thermal stability and fatigue-resistance of these molecules in both open-ring and closed-ring isomers. These properties are crucial for applications in optical data storage, waveguides, and molecular machines (Zhou et al., 2007).

Irie et al. (2000) found that 1,2-bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene and its derivatives undergo reversible photochromic reactions in a single-crystalline phase. This research contributes to understanding the photochromic behavior of cyclopentene derivatives, relevant for developing advanced photoresponsive materials (Irie et al., 2000).

Chemical Synthesis and Pharmaceutical Applications

The synthesis of complex chemical structures often utilizes 1,2-dibromocyclopentene. Meillon et al. (2005) used 2-methyl-2-cyclopentene-1-one as a starting material, derived from 1,2-dibromocyclopentene, to synthesize 2′-branched-carbocyclic nucleosides. This methodology has potential applications in the development of new antiviral compounds, demonstrating the importance of 1,2-dibromocyclopentene in pharmaceutical research (Meillon et al., 2005).

Electrochromism and Molecular Electronics

Peters and Branda (2003) reported an unprecedented combination of photochromism and electrochromism in 1,2-bis(dithienyl)cyclopentene derivatives. This research highlights the potential for 1,2-dibromocyclopentene derivatives in molecular electronics, where the ability to control molecular properties through light and electrical stimuli is highly valued (Peters & Branda, 2003).

Safety And Hazards

1,2-Dibromocyclopentene is harmful if swallowed or in contact with skin . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, or if swallowed, medical attention should be sought .

properties

IUPAC Name

1,2-dibromocyclopentene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Br2/c6-4-2-1-3-5(4)7/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWFXPGGROADNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50403305
Record name 1,2-Dibromocyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dibromocyclopentene

CAS RN

75415-78-0
Record name 1,2-Dibromocyclopentene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75415-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dibromocyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
136
Citations
JC Gilbert, DR Hou, JW Grimme - The Journal of Organic …, 1999 - ACS Publications
Pericyclic Reactions of Free and Complexed Cyclopentyne | The Journal of Organic Chemistry ACS ACS Publications C&EN CAS Find my institution Blank image Log In ACS …
Number of citations: 29 pubs.acs.org
JC Gilbert, DR Hou - The Journal of Organic Chemistry, 2003 - ACS Publications
Intermolecular competition for cyclopentyne by different alkenes supports the hypothesis that organolithium-promoted decomposition of precursors to cyclopentyne affords one or more …
Number of citations: 12 pubs.acs.org
CH DePuy, RD Thurn, M Isaks - The Journal of Organic Chemistry, 1962 - ACS Publications
Cyclopentene-3, 5-dione has been shown to react with a variety of halogenating agents, each one giving predominately a different halogenation product. Reaction with bromine in …
Number of citations: 7 pubs.acs.org
C Despotopoulou, RC Bauer… - … A European Journal, 2008 - Wiley Online Library
A single Br/Mg exchange of 1,2‐dibromocyclopentene with iPrMgCl⋅ LiCl provides the corresponding β‐bromocyclopentenylmagnesium reagent, which can then be reacted with …
JC Gilbert, S Kirschner - Advances in Theoretically Interesting …, 1998 - books.google.com
Chemists have long been fascinated by the consequences of distortions of molecules from their thermodynamically preferred geomeuies on physical and chemical properties. The …
Number of citations: 10 books.google.com
DB Reitz, JJ Li, MB Norton, EJ Reinhard… - Journal of medicinal …, 1994 - ACS Publications
Prostaglandins (PGs) play a major role in the inflam-mation process, and theinhibition of PG production has been a common target of antiinflammatory drug dis-covery. 1· 2 Nonsteroidal …
Number of citations: 171 pubs.acs.org
RJ Perry, SR Turner - The Journal of Organic Chemistry, 1991 - ACS Publications
A novel method for the formation of N-substituted phthalimides is described which is based on the palladium-catalyzed carbonylation and coupling of o-dihalo aromatics and primary …
Number of citations: 79 pubs.acs.org
P von Zezschwitz, K Voigt, A Lansky… - The Journal of …, 1999 - ACS Publications
1,6-Disubstituted (E,Z,E)-1,3,5-hexatrienes (1a−c, 2a−e), obtained in good yields (43−81%) by 2-fold Heck couplings of 1,2-dibromocyclopentene and 1,2-dibromocyclohexene, …
Number of citations: 27 pubs.acs.org
RD McCullough, DO Cowan - The Journal of Organic Chemistry, 1985 - ACS Publications
The reaction scheme is outlined in Scheme II. It was previously thoughtthat tetrachloroethylene would only produce tetrachalcogenafulvalenes from organodithiols and organoditelluride …
Number of citations: 16 pubs.acs.org
J Yamada, Y Amano, S Takasaki… - Journal of the …, 1995 - ACS Publications
The development of synthetic methods that allow for the efficient construction of unsymmetrical tetrathiafulvalenes (TTFs) has been very important, because some of their radical cation …
Number of citations: 29 pubs.acs.org

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